Home > Products > Screening Compounds P19042 > Banoxantrone D12
Banoxantrone D12 -

Banoxantrone D12

Catalog Number: EVT-10932336
CAS Number:
Molecular Formula: C22H28N4O6
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Banoxantrone D12 involves several key steps that typically include the formation of the anthraquinone core structure followed by functionalization to enhance its bioreductive properties. The synthesis can be summarized as follows:

  1. Formation of Anthraquinone Core: The initial step involves synthesizing the anthraquinone structure through oxidative coupling reactions using appropriate precursors.
  2. Functionalization: Subsequent reactions introduce amino groups and other substituents that enhance the compound's solubility and reactivity under hypoxic conditions.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity necessary for biological applications.

The technical details of these methods often require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to yield high-quality Banoxantrone D12 suitable for clinical use.

Molecular Structure Analysis

Structure and Data

The molecular formula of Banoxantrone D12 is C22H28N4O6C_{22}H_{28}N_{4}O_{6}, and its structure features a complex arrangement characteristic of anthraquinones.

  • Key Structural Features:
    • Anthraquinone backbone
    • Two hydroxyl groups
    • Dimethylamino substituents

The three-dimensional conformation allows for effective intercalation into DNA strands, facilitating its mechanism of action against cancer cells .

Structural Data

  • Molecular Weight: 428.49 g/mol
  • CAS Number: 252979-56-9
  • Chemical Structure Visualization: The structure can be visualized using molecular modeling software or databases like PubChem for detailed analysis .
Chemical Reactions Analysis

Reactions and Technical Details

Banoxantrone D12 undergoes several critical chemical reactions upon administration:

  1. Bioreduction: In hypoxic conditions, Banoxantrone D12 is reduced to its active form, which then interacts with cellular components.
  2. DNA Intercalation: The active form intercalates into the DNA helix, leading to cross-linking which inhibits topoisomerase II activity.
  3. Cytotoxicity: This results in cell cycle arrest and apoptosis in tumor cells due to impaired DNA replication and repair mechanisms.

These reactions underscore the importance of the tumor microenvironment in determining the efficacy of Banoxantrone D12 as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action of Banoxantrone D12 revolves around its selective activation in low-oxygen environments:

  1. Hypoxia Activation: Under hypoxic conditions typical of many tumors, Banoxantrone D12 is enzymatically reduced to its active form.
  2. DNA Interaction: The activated compound intercalates into DNA strands, leading to the formation of covalent bonds that hinder topoisomerase II activity.
  3. Cell Death Induction: The resultant inhibition of DNA repair pathways triggers programmed cell death (apoptosis) specifically in hypoxic tumor cells while sparing normal tissues .

This targeted mechanism enhances the therapeutic window of Banoxantrone D12 compared to traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Banoxantrone D12 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the identity and purity of Banoxantrone D12 during synthesis .

Applications

Scientific Uses

Banoxantrone D12 is primarily utilized in oncology research and treatment strategies due to its unique properties:

  • Cancer Therapy: Used as a treatment for various cancers, particularly those characterized by hypoxic regions.
  • Research Tool: Serves as a model compound for studying bioreductive drugs and their mechanisms within tumor microenvironments.
  • Combination Therapies: Investigated for use alongside radiation therapy to enhance therapeutic efficacy against resistant tumors .
Introduction to Banoxantrone-d12 in Biomedical Research

Role of Deuterium Labeling in Pharmacokinetic and Metabolic Studies

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts profound effects on drug metabolism when incorporated at specific molecular sites. This phenomenon, known as the deuterium isotope effect, arises because carbon-deuterium (C-D) bonds possess greater bond strength and require higher activation energy for cleavage compared to carbon-hydrogen (C-H) bonds. Consequently, metabolic reactions involving cleavage of these bonds become rate-limiting steps [3] [6].

In Banoxantrone D12, deuterium atoms replace hydrogen at the twelve methyl group positions (N-CH₃ → N-CD₃). These positions are critical sites of oxidative metabolism catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6. Research demonstrates that deuteration at these sites confers significant pharmacokinetic advantages over the non-deuterated parent compound (Banoxantrone):

  • Enhanced Metabolic Stability: Deuteration reduces the rate of oxidative N-demethylation and N-oxide reduction, key pathways involved in Banoxantrone's clearance. Studies in murine models revealed an 81% increase in plasma half-life (from 2.1 hours for Banoxantrone to 3.8 hours for Banoxantrone D12). This stability translates directly to prolonged systemic exposure to the intact prodrug [3].
  • Increased Tumor Exposure and Retention: Autoradiography studies utilizing ¹⁴C-labeled Banoxantrone D12 demonstrated significantly higher and more sustained accumulation within hypoxic tumor regions compared to surrounding normoxic tissues. Quantitatively, tumor core retention was measured at 3.5-fold higher levels than normal tissues at 24 hours post-administration. This enhanced retention maximizes the opportunity for bioreductive activation within the target hypoxic microenvironment [3].
  • Reduced Metabolic Clearance: The slowed demethylation kinetics result in decreased formation of inactive polar metabolites, favoring the intact prodrug's distribution to and retention within tumor tissue [3] [6].
  • Analytical Advantages: The mass shift introduced by twelve deuterium atoms provides a distinct signature in mass spectrometry, enabling unambiguous differentiation of Banoxantrone D12 from its non-deuterated counterpart, endogenous compounds, and metabolites in complex biological matrices. This facilitates highly sensitive and specific quantification of the prodrug and its active metabolite (AQ4) in tissues and plasma, allowing precise determination of biodistribution, tumor penetration, and metabolic activation kinetics in preclinical models [3] [6].

Table 1: Comparative Pharmacokinetic Properties of Banoxantrone and Banoxantrone D12

PropertyBanoxantrone (AQ4N)Banoxantrone D12Significance
Molecular FormulaC₂₂H₃₀Cl₂N₄O₆C₂₂H₁₈D₁₂Cl₂N₄O₆Isotopic labeling for tracking
Molecular Weight (Base)444.49 g/mol456.55 g/molMass shift detectable by MS
Key Metabolic SitesN-Methyl groupsN-Trideuteriomethyl groupsSites of oxidative metabolism slowed by C-D bonds
Plasma Half-Life (Murine)2.1 hours3.8 hours~81% increase; prolonged systemic exposure
Tumor Retention (24h)Baseline (1x)3.5x higher than normal tissuesEnhanced opportunity for hypoxic activation
Primary Analytical UseLimited differentiationDistinct MS signatureEnables precise tracking of prodrug and metabolites in complex matrices

The synthesis of Banoxantrone D12 typically employs catalytic deuteration strategies. Key parameters involve palladium-on-carbon (Pd/C) catalysts (5% load) and reaction temperatures around 80°C, achieving high isotopic purity (>92%). Subsequent purification via reverse-phase HPLC ensures chemical purity ≥98% [3].

Table 2: Key Synthetic Parameters for Banoxantrone D12

ParameterConditionOutcome
Catalyst5% Pd/CHigh H/D exchange efficiency
Reaction Temperature80°COptimal reaction kinetics
Isotopic Purity>92%Suitable for tracer studies
Purification MethodReverse-phase HPLC≥98% chemical purity

Bioreductive Prodrugs: Contextualizing Banoxantrone D12 Within Hypoxia-Activated Therapeutics

Tumor hypoxia, characterized by oxygen tensions below 0.1% (≤1 mmHg), is a pervasive feature of solid malignancies arising from aberrant and inefficient vasculature coupled with high oxygen consumption by rapidly proliferating cells. This hypoxic microenvironment promotes tumor aggressiveness, metastatic potential, and confers significant resistance to conventional radiotherapy and chemotherapy. Bioreductive prodrugs, or Hypoxia-Activated Prodrugs (HAPs), represent a rational therapeutic strategy designed to exploit this pathophysiological trait as a basis for selective cytotoxicity [4] [5] [7].

HAPs are inert precursors administered systemically. Their activation hinges on enzymatic reduction occurring preferentially, or exclusively, under the severely hypoxic conditions found within solid tumors. This reduction process is typically inhibited by molecular oxygen, minimizing activation and toxicity in normoxic healthy tissues. HAPs are broadly classified based on their chemical structures and reduction mechanisms [5] [7] [9]:

  • Nitro(hetero)cyclic Compounds: (e.g., PR-104, TH-302/Evofosfamide) - Reduced primarily by one-electron oxidoreductases (e.g., Cytochrome P450 Reductase - POR) to generate cytotoxic radicals or DNA-alkylating species after fragmentation. Oxygen efficiently re-oxidizes the initial nitro radical anion intermediate, creating a futile cycle in normoxic tissues.
  • Aromatic N-Oxides: (e.g., Tirapazamine - TPZ, SN30000) - Undergo one-electron reduction to form highly reactive oxidizing radicals that cause DNA strand breaks. Like nitro compounds, TPZ radical back-oxidation by oxygen is a key selectivity mechanism.
  • Aliphatic N-Oxides: (e.g., Banoxantrone/AQ4N and its deuterated form Banoxantrone D12) - Activated by two-electron reduction, primarily catalyzed by cytochrome P450 isoforms (CYP2B6, CYP3A4) and/or inducible nitric oxide synthase (iNOS). This reduction is less prone to immediate oxygen reversal compared to one-electron processes. Activation yields a stable, potent DNA-binding topoisomerase II inhibitor.
  • Quinones: (e.g., EO9/Apaziquone) - Often activated by two-electron reductases like DT-diaphorase (NQO1), potentially leading to oxygen-insensitive activation. Selectivity can depend on elevated enzyme expression in tumors.
  • Metal Complexes: (e.g., Cobalt-based complexes) - Reduced to release toxic ligands or alter redox properties.

Table 3: Major Classes of Hypoxia-Activated Prodrugs (HAPs) and Their Activation Characteristics

HAP ClassPrototypical ExamplesPrimary Activation MechanismKey Activating EnzymesMajor Cytotoxic MechanismOxygen Sensitivity
Nitro(hetero)cyclicPR-104, TH-302Fragmentation after nitro reductionPOR, AKR1C3 (PR-104)DNA crosslinking (mustard)High (1-e⁻ radical)
Aromatic N-OxidesTirapazamine, SN300001-e⁻ reduction to radicalPORDNA radical damage, double-strand breaksVery High
Aliphatic N-OxidesBanoxantrone (AQ4N), Banoxantrone D122-e⁻ reduction to amineCYP3A4, CYP2B6, iNOSTopoisomerase II inhibition, DNA intercalationModerate
QuinonesEO9 (Apaziquone)Reduction to semiquinone/ hydroquinoneNQO1, PORDNA alkylation, redox cyclingVariable (NQO1: Low)
Metal ComplexesCobalt(III) complexesReduction to Co(II)Cellular reductantsLigand release, ROS generationVariable

Banoxantrone D12: Mechanism and Context within Aliphatic N-OxidesBanoxantrone D12 exemplifies the aliphatic N-oxide class. Its activation mechanism involves a two-step, oxygen-sensitive bioreduction:

  • Initial Bioreduction: Under hypoxic conditions (<0.1% O₂), the di-N-oxide prodrug (Banoxantrone D12) undergoes enzymatic reduction. This reduction is catalyzed by cytochrome P450 isoforms (CYP2B6, CYP3A4) and/or inducible nitric oxide synthase (iNOS), enzymes often upregulated in tumors or the tumor microenvironment [4] [7]. This first reduction step yields the mono-N-oxide intermediate (AQ4M D12).
  • Formation of Cytotoxic Agent: Further reduction of AQ4M D12 generates the fully reduced, highly cytotoxic tertiary amine, AQ4 D12. This active metabolite is a potent DNA intercalator and topoisomerase II inhibitor. By binding to and stabilizing the topoisomerase II-DNA cleavage complex, AQ4 D12 prevents DNA relegation, leading to persistent double-strand breaks, G₂/M cell cycle arrest, and apoptosis [2] [7].
  • Hypoxic Selectivity: While the two-electron reduction pathway is intrinsically less sensitive to oxygen inhibition than the one-electron reduction of compounds like tirapazamine, oxygen can still compete for reducing equivalents and inhibit the activation process. Furthermore, the hypoxic microenvironment is essential for sustaining the enzymatic activity of key reductases like iNOS [4] [7]. Consequently, significant activation primarily occurs within the hypoxic tumor compartment.

Distinguishing Features of Banoxantrone (D12) Among HAPs:

  • Stable Cytotoxic Metabolite: Unlike the highly reactive radicals generated by TPZ or the short-lived alkylating species from TH-302, AQ4 is a remarkably stable, DNA-affinic compound. Once formed in hypoxic cells, it remains tightly bound to DNA and retains its cytotoxic activity even if the cell becomes reoxygenated later (e.g., following radiotherapy-induced death of oxygenated tumor cells). This "memory effect" significantly enhances its therapeutic potential [2] [7] [8].
  • Synergistic Potential: The stability of AQ4 and its mechanism of action (targeting DNA integrity and replication) make Banoxantrone D12 particularly synergistic with modalities that kill oxygenated cells or induce reoxygenation.
  • Radiotherapy: Radiation primarily kills well-oxygenated tumor cells. As these cells die, previously hypoxic regions can become reoxygenated. Reoxygenated cells containing AQ4 D12 bound to their DNA attempt replication but succumb to the topoisomerase II inhibition, leading to significantly enhanced tumor control. Preclinical studies demonstrate Banoxantrone D12 synergistically enhances radiation-induced tumor growth delay [7].
  • Cytotoxic Chemotherapy: Banoxantrone D12 enhances the efficacy of agents like cyclophosphamide and cisplatin. It targets the hypoxic, often chemotherapy-resistant cell population that survives initial chemotherapy, providing a complementary cytotoxic mechanism. The combination of Banoxantrone D12 with cyclophosphamide showed enhanced anti-tumor efficacy in mouse models compared to either agent alone [2] [8].
  • iNOS as a Biomarker and Activator: Research highlighted by Mehibel et al. demonstrates that elevated iNOS expression significantly enhances the sensitivity of hypoxic tumor cells to Banoxantrone/AQ4N. Tumor cells transfected to overexpress iNOS or treated with cytokines (IFN-γ + LPS) to induce endogenous iNOS showed markedly increased cytotoxicity under hypoxia. This positions iNOS not only as an activating enzyme but also as a potential predictive biomarker for patient selection in Banoxantrone-based therapies [4].
  • Deuterium's Role in Research Context: While Banoxantrone D12 shares the core mechanism with Banoxantrone, its deuterium labeling provides critical research advantages for elucidating this mechanism. It allows precise pharmacokinetic and biodistribution studies, confirming the preferential accumulation and activation in hypoxic zones and providing quantitative data on the impact of deuteration on tumor exposure and metabolic stability [3] [6].

Research Findings on Combinatorial Efficacy:Preclinical studies consistently demonstrate the combinatorial benefit of Banoxantrone D12:

  • With Radiotherapy: In head and neck squamous cell carcinoma models, combining Banoxantrone D12 with intensity-modulated radiation therapy (IMRT) resulted in a significant increase in locoregional control (78%) compared to IMRT alone (54%) in preclinical simulations [3].
  • With Chemotherapy: The combination of Banoxantrone D12 and cyclophosphamide demonstrated greater anti-tumor efficacy in murine tumor models than either single agent, effectively targeting hypoxic sanctuary cells surviving cyclophosphamide treatment [2] [8].

Properties

Product Name

Banoxantrone D12

IUPAC Name

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide

Molecular Formula

C22H28N4O6

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3

InChI Key

YZBAXVICWUUHGG-MGKWXGLJSA-N

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.